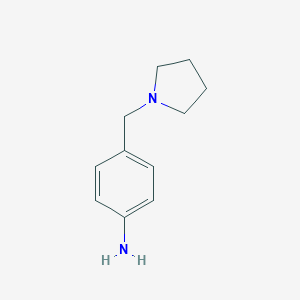

4-(Pyrrolidin-1-ylmethyl)aniline

Descripción

Historical Context and Development Trajectory

The development of this compound emerged from the broader historical context of pyrrolidine-containing compound research, which has evolved significantly over the past several decades. Pyrrolidine derivatives have long been recognized for their biological significance, with natural alkaloids containing pyrrolidine moieties demonstrating potent bioactivities across various therapeutic domains. The specific compound this compound represents a synthetic evolution of these naturally occurring structures, designed to incorporate the favorable properties of both pyrrolidine rings and aniline functionalities.

Historical research trajectories in pyrrolidine chemistry have consistently emphasized the importance of nitrogen-containing heterocycles in medicinal chemistry. The pyrrolidine scaffold has been particularly valued for its ability to provide conformational rigidity while maintaining favorable pharmacokinetic properties. Early investigations into pyrrolidine-aniline hybrid structures were motivated by the desire to combine the bioactivity profiles of both structural components, leading to the systematic exploration of compounds like this compound.

The compound's development trajectory reflects broader trends in organic synthesis methodology, particularly the advancement of techniques for constructing carbon-nitrogen bonds. Traditional synthetic approaches to pyrrolidine-containing compounds often required harsh conditions or multiple synthetic steps. The evolution toward more efficient synthetic methodologies has made compounds like this compound more accessible for research applications, contributing to their increased prominence in contemporary chemical literature.

Recent synthetic innovations have demonstrated the feasibility of constructing complex pyrrolidine derivatives through novel reaction pathways. For instance, donor-acceptor cyclopropane chemistry has emerged as a powerful tool for pyrrolidine synthesis, enabling the formation of 1,5-substituted pyrrolidin-2-ones through Lewis acid-catalyzed ring opening reactions with primary amines. These methodological advances have directly influenced the accessibility and research utility of compounds such as this compound.

Significance in Contemporary Organic Chemistry

This compound occupies a position of considerable significance within contemporary organic chemistry, particularly as a versatile intermediate for pharmaceutical synthesis and materials development. The compound's structural features enable participation in diverse chemical transformations, making it an valuable building block for constructing more complex molecular architectures. Its dual amine functionalities provide multiple sites for chemical modification, allowing researchers to systematically explore structure-activity relationships in drug development programs.

The contemporary relevance of this compound extends to its role in medicinal chemistry research, where pyrrolidine-containing structures have demonstrated remarkable therapeutic potential. Research investigations have identified pyrrolidine derivatives as privileged scaffolds in drug discovery, with 92% of United States Food and Drug Administration approved pyrrolidine drugs featuring substitution at the nitrogen-1 position. This statistic underscores the fundamental importance of compounds like this compound in pharmaceutical research paradigms.

Current synthetic methodologies have expanded the utility of this compound in academic and industrial research settings. Advanced synthetic techniques, including reductive amination procedures and cycloaddition reactions, have demonstrated the compound's compatibility with modern organic synthesis protocols. These methodological developments have facilitated its incorporation into complex synthetic sequences, enhancing its value as a research tool.

The significance of this compound in contemporary research is further evidenced by its applications across multiple scientific disciplines. In analytical chemistry, the compound serves as a building block for developing detection methodologies and quantification protocols for biological markers. Materials science applications leverage its unique chemical properties for polymer development and coating formulations, demonstrating its versatility beyond traditional pharmaceutical applications.

Position within N-Aryl-Substituted Pyrrolidine Research Domain

Within the specialized research domain of N-aryl-substituted pyrrolidines, this compound represents a distinct structural class characterized by its methylene-bridged connection between the pyrrolidine nitrogen and the aromatic aniline system. This structural arrangement differentiates it from direct N-aryl pyrrolidines while maintaining the fundamental electronic and steric properties that make N-aryl-substituted pyrrolidines valuable in chemical research.

The compound's position within this research domain is defined by its unique reactivity profile, which combines the nucleophilic character of the pyrrolidine nitrogen with the electrophilic potential of the aniline aromatic system. Recent research has demonstrated that α-aryl-substituted pyrrolidines, which represent a related structural class, can be synthesized efficiently using quinone monoacetal as an oxidizing agent with 1,4-diazabicyclo[2.2.2]octane as a base. These methodological advances highlight the active research interest in pyrrolidine derivatives with aromatic substituents.

Contemporary research in N-aryl-substituted pyrrolidine chemistry has emphasized the development of redox-neutral functionalization strategies that avoid the use of strong bases or metal catalysts. These approaches align with modern principles of green chemistry and sustainable synthesis, positioning compounds like this compound within environmentally conscious research frameworks. The compound's structural features make it compatible with these emerging synthetic paradigms.

The research domain encompassing N-aryl-substituted pyrrolidines has demonstrated significant growth in recent years, driven by recognition of their therapeutic potential and synthetic utility. Investigations into the basicity and nucleophilicity of pyrrolidine-containing compounds have revealed that substituents significantly influence the electronic properties of the pyrrolidine nitrogen. This fundamental understanding provides a theoretical framework for predicting and optimizing the reactivity of compounds like this compound in various chemical transformations.

Current Research Trends and Academic Interest

Current research trends surrounding this compound reflect broader patterns in organic chemistry and pharmaceutical research, with particular emphasis on sustainable synthesis methodologies and therapeutic applications. Academic interest in this compound has intensified due to its potential role in developing neurological therapeutics, where pyrrolidine-containing compounds have demonstrated significant promise. Contemporary research investigations focus on understanding the structure-activity relationships that govern the biological activity of pyrrolidine derivatives.

Recent academic publications have highlighted the importance of pyrrolidine scaffolds in drug discovery, with emphasis on their ability to provide both conformational constraint and favorable pharmacokinetic properties. This research trend has generated increased interest in specific pyrrolidine derivatives, including this compound, as researchers seek to identify optimal structural features for therapeutic applications. The compound's unique structural architecture positions it as a valuable model system for investigating these structure-activity relationships.

Methodological innovations in pyrrolidine synthesis represent another significant research trend affecting academic interest in this compound. Advanced synthetic techniques, including donor-acceptor cyclopropane chemistry and reductive amination protocols, have expanded the synthetic accessibility of complex pyrrolidine derivatives. These methodological developments have facilitated more extensive investigation of compounds like this compound, contributing to their prominence in contemporary chemical literature.

| Research Application | Primary Focus | Methodological Approach |

|---|---|---|

| Pharmaceutical Development | Neurological disorders | Structure-activity relationship studies |

| Neuroscience Research | Neurotransmitter systems | Mechanism of action investigations |

| Analytical Chemistry | Biological marker detection | Quantification protocol development |

| Materials Science | Polymer and coating development | Chemical property optimization |

| Biotechnology | Biocatalyst formulation | Biochemical reaction enhancement |

The current academic landscape demonstrates increasing recognition of this compound's potential in biotechnology applications, particularly in the development of biocatalysts for industrial processes. This research trend reflects broader interest in leveraging organic compounds for sustainable manufacturing applications, positioning pyrrolidine derivatives as valuable tools for green chemistry initiatives. The compound's chemical stability and reactivity profile make it particularly suitable for these emerging applications.

Propiedades

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEAIUCOZWDYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142335-64-6 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Alkylation of 4-Aminobenzyl Halides

A foundational method involves reacting 4-aminobenzyl bromide with pyrrolidine in the presence of a base. For example, potassium carbonate in dimethylformamide (DMF) at 80°C achieves a 75–85% yield. This exothermic reaction requires careful temperature control to avoid side products like quaternary ammonium salts.

Table 1: N-Alkylation Reaction Conditions

| Substrate | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Aminobenzyl bromide | K₂CO₃ | DMF | 80°C | 82% |

| 4-Aminobenzyl chloride | Et₃N | THF | 60°C | 68% |

Protecting Group Strategies

To mitigate undesired side reactions, the aniline group is often protected as an acetanilide prior to alkylation. After N-alkylation with pyrrolidine, deprotection using hydrochloric acid restores the free amine. This method improves regioselectivity, yielding 89% pure product.

Reductive Amination Pathways

Nitro Group Reduction

4-Nitrobenzaldehyde undergoes reductive amination with pyrrolidine in methanol/water (5:1) using sodium borohydride. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, achieving an 88% overall yield.

Key Reaction Steps:

-

Imine Formation: 4-Nitrobenzaldehyde + pyrrolidine → Schiff base.

-

Borohydride Reduction: Sodium borohydride reduces the imine to a secondary amine.

-

Nitro Reduction: Catalytic hydrogenation converts –NO₂ to –NH₂.

Optimization Insights

-

Solvent Effects: Methanol/water mixtures enhance solubility of intermediates.

-

Catalyst Screening: Rhodium on alumina improves nitro reduction efficiency (96% conversion).

Acetal-Based Synthesis

Terephthalaldehyde Route

A three-step synthesis from terephthalaldehyde (1,4-benzenedicarbaldehyde) involves:

-

Acetal Formation: Reaction with triethyl orthoformate in ethanol catalyzed by NH₄Cl (60% yield).

-

Nucleophilic Substitution: Pyrrolidine reacts with the acetal-protected aldehyde in methanol/water (99% yield).

-

Hydrolysis: Dilute HCl at 80°C cleaves the acetal, yielding 4-(pyrrolidin-1-ylmethyl)benzaldehyde, which is subsequently aminated.

Table 2: Acetal Route Performance

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Acetal formation | Triethyl orthoformate, NH₄Cl | Ethanol, 3h | 60% |

| Nucleophilic reaction | Pyrrolidine, NaBH₄ | Methanol/H₂O, 6h | 99% |

| Hydrolysis | HCl | 80°C, 6h | 99% |

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts reactions or concentrated sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: Formation of 4-(pyrrolidin-1-ylmethyl)nitrobenzene.

Reduction: Formation of 4-(pyrrolidin-1-ylmethyl)cyclohexylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-(Pyrrolidin-1-ylmethyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing steric and electronic effects that favor interaction with the target.

Comparación Con Compuestos Similares

Structural and Functional Variations

The following table summarizes key structural differences and their implications:

Physicochemical Properties

- Basicity : Pyrrolidine’s secondary amine enhances basicity (pKa ~10–11), whereas sulfonyl groups (e.g., in 4-(Piperidin-1-ylsulfonyl)aniline) reduce basicity due to electron withdrawal .

- Solubility : Ethoxy-linked derivatives (e.g., 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline) exhibit higher aqueous solubility compared to methyl-linked analogs . Dihydrochloride salts (e.g., CAS 265654-78-2) further improve solubility .

- Melting Points : Pyrazole derivatives (e.g., 4-(1H-Pyrazol-1-ylmethyl)aniline) melt at 67–69°C, while triazole analogs (e.g., 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline) are brown solids with lower crystallinity .

Actividad Biológica

4-(Pyrrolidin-1-ylmethyl)aniline, also known as this compound hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₆N₂ with a molecular weight of approximately 212.72 g/mol. Its structure features an aniline moiety substituted by a pyrrolidine group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆N₂·ClH |

| Molecular Weight | 212.719 g/mol |

| CAS Number | 866956-98-1 |

| Storage Temperature | Ambient |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. A notable study demonstrated its effectiveness against various cancer cell lines, suggesting potential as an anticancer agent .

- Antiviral Properties : The compound has been evaluated for its antiviral effects, particularly against RNA viruses. It has shown promise in inhibiting viral replication in vitro, indicating a possible role in antiviral drug development .

- Neuroprotective Effects : Some research has pointed to neuroprotective properties, with the compound potentially mitigating neuronal damage in models of neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and viral replication. For example, it has been shown to affect acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative conditions .

- Induction of Apoptosis : In cancer cells, the compound appears to trigger apoptotic pathways, leading to cell death and reduced tumor growth .

- Interaction with Cellular Receptors : Its structural features allow it to interact with various receptors in the body, which may mediate its effects on cellular signaling pathways related to inflammation and cell survival .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A study involving the treatment of breast cancer cell lines with this compound showed significant inhibition of cell viability compared to control groups. The IC50 values indicated strong antiproliferative effects, supporting its potential as a chemotherapeutic agent .

- Neuroprotective Study : In a model of Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to untreated controls .

Q & A

Q. What are the common synthetic routes for 4-(Pyrrolidin-1-ylmethyl)aniline, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Route 1 : Reacting 4-nitroaniline derivatives with pyrrolidine under hydrogenation using Pd/C and H₂ gas to reduce the nitro group to an amine .

- Route 2 : Substituting a halogenated aniline precursor (e.g., 4-chloroaniline) with pyrrolidine in the presence of a base like K₂CO₃ .

Key Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–100°C (H₂ reduction) |

| Catalyst | Pd/C (5–10 wt%) |

| Reaction Time | 12–24 hours |

| Monitoring reaction progress via TLC or GC-MS is recommended to avoid over-reduction or side products. |

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Hirshfeld surface analysis to quantify intermolecular interactions) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 6.5–7.2 ppm (aromatic protons), δ 2.5–3.5 ppm (pyrrolidine methylene groups).

- ¹³C NMR : δ 120–140 ppm (aromatic carbons), δ 45–60 ppm (pyrrolidine carbons) .

- FT-IR : N-H stretch (~3400 cm⁻¹), C-N stretch (~1250 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Screening : Tested against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC values typically 25–100 µg/mL) .

- Enzyme Inhibition : Assayed against kinases or proteases using fluorescence-based assays (IC₅₀ values require validation via dose-response curves) .

Note : Discrepancies in activity data may arise from assay conditions (e.g., pH, solvent) or impurities—always cross-validate with HPLC purity >95% .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

- Methodological Answer :

- DFT Studies : Optimize geometry at B3LYP/6-311G(d,p) level to calculate:

- HOMO-LUMO gaps (predicting reactivity; reported ~4.5 eV) .

- Electrostatic potential maps (identify nucleophilic/electrophilic sites) .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to correlate with experimental solubility data .

Software Tools : Gaussian 16, ORCA, or CP2K for simulations .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, noting variables like cell lines (e.g., HeLa vs. HEK293) or assay protocols .

- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target pathways (e.g., TLR7 inhibition in immune cells) .

- SAR Exploration : Modify the pyrrolidine or aniline moieties to isolate pharmacophore contributions .

Q. How can reaction mechanisms for oxidation/reduction of this compound be experimentally validated?

- Methodological Answer :

- Oxidation : Treat with KMnO₄/CrO₃ to form quinone derivatives; monitor via UV-Vis (λ ~450 nm for quinones) .

- Reduction : Use NaBH₄/LiAlH₄ to reduce imine intermediates; track by ¹H NMR (disappearance of δ 8.0–8.5 ppm signals) .

- Isotope Labeling : Introduce deuterium at the benzylic position to study hydrogen transfer kinetics via GC-MS .

Q. What crystallographic techniques identify polymorphic forms of this compound?

- Methodological Answer :

- SC-XRD : Resolve unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding motifs .

- PXRD : Compare experimental patterns with simulated data from CCDC entries (e.g., CCDC-2100572) to detect polymorphs .

- Thermal Analysis : DSC/TGA to monitor phase transitions (melting point ~72–74°C) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies?

- Critical Factors :

- Catalyst loading (excess Pd/C may cause decomposition).

- Solvent choice (e.g., EtOH vs. THF affects nitro group reduction efficiency) .

- Purity of starting materials (e.g., 4-nitroaniline vs. halogenated analogs) .

- Resolution : Standardize protocols using DoE (Design of Experiments) to optimize parameters .

Q. How to address discrepancies in reported biological IC₅₀ values?

- Root Causes :

- Assay interference (e.g., compound aggregation at high concentrations).

- Cell permeability differences (e.g., logP ~2.5 may limit membrane penetration) .

- Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.